(S)-Ethyl 2-amino-2-phenylpropanoate

Asymmetric Synthesis Chiral Building Block Stereochemistry

Researchers requiring stereochemical integrity in multi-step syntheses often face racemization risks with standard α-amino esters. (S)-Ethyl 2-amino-2-phenylpropanoate (CAS 2683-72-9) eliminates this problem via its quaternary α-carbon, providing configurational stability where L-phenylalanine ethyl ester fails. Key advantages: • Defined (2S)-stereochemistry maintained through multi-step sequences, avoiding epimerization. • Demonstrated as an amine donor in metal-free decarboxylative transamination, achieving up to 99% yield. • Ethyl ester handle enables selective reduction, hydrolysis, or amidation for downstream derivatization. This stereodefined building block is essential for constructing tetrasubstituted carbon centers in peptidomimetic drug candidates without additional resolution steps.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 2683-72-9
Cat. No. B8443545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethyl 2-amino-2-phenylpropanoate
CAS2683-72-9
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C1=CC=CC=C1)N
InChIInChI=1S/C11H15NO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h4-8H,3,12H2,1-2H3/t11-/m0/s1
InChIKeyINIZIUDFZIBLPT-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral α,α-Disubstituted Amino Acid Ester for Asymmetric Synthesis


(S)-Ethyl 2-amino-2-phenylpropanoate (CAS 2683-72-9), IUPAC name ethyl (2S)-2-amino-2-phenylpropanoate, is a chiral non-proteinogenic α,α-disubstituted amino acid ester with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g/mol [1]. It belongs to the class of α-methyl phenylglycine derivatives and features a quaternary α-carbon stereocenter bearing a phenyl ring, amino group, methyl group, and ethyl ester functionality . The (S)-configuration is derived from L-phenylalanine via chiral pool synthesis, establishing this compound as a stereodefined building block for medicinal chemistry and asymmetric synthesis applications .

Defined (S)-configuration from L-phenylalanine chiral pool
Configurational stability at quaternary α-carbon via α-methyl
Chiral building block for asymmetric synthesis workflows

Why Stereochemistry and α-Methylation Cannot Be Substituted


The (S)-enantiomer (CAS 2683-72-9) possesses a defined stereochemical configuration at the quaternary α-carbon that is not functionally interchangeable with the (R)-enantiomer (CAS 5817-27-6), the racemic mixture (CAS 20398-59-8), or the non-α-methyl analog L-phenylalanine ethyl ester (CAS 3081-24-2) . In asymmetric synthesis, the absolute configuration of the chiral building block directly determines the stereochemical outcome of downstream products; substituting (S) with (R) would invert the stereochemistry of all subsequent chiral centers [1]. The racemic mixture introduces 50% of the unwanted enantiomer, necessitating additional resolution steps that reduce overall yield and increase processing costs. Furthermore, the α-methyl group confers configurational stability at the quaternary center, preventing racemization under conditions where L-phenylalanine ethyl ester (lacking α-substitution) undergoes facile epimerization — a critical differentiator for multi-step synthetic sequences requiring stereochemical integrity .

Target (S)-enantiomer: transfers defined (S)-stereochemistry to downstream products
Substitute (R)-enantiomer (CAS 5817-27-6): opposite absolute configuration — may invert stereochemical outcome
Target Single enantiomer: avoids extra resolution steps
Substitute Racemate (CAS 20398-59-8): introduces 50% unwanted enantiomer — may require chiral separation
Target α,α-Disubstituted scaffold: racemization impossible via enolization
Substitute L-Phe-OEt (CAS 3081-24-2): α-proton present — racemization may occur under basic coupling conditions

Key Differentiation Evidence


Absolute Configuration at Quaternary α-Carbon

The (S)-enantiomer (CAS 2683-72-9) is characterized by the InChI Key INIZIUDFZIBLPT-NSHDSACASA-N, which encodes the (2S) absolute configuration at the quaternary α-carbon . The (R)-enantiomer (CAS 5817-27-6) carries a distinct InChI Key corresponding to the opposite (2R) configuration. This stereochemical divergence is absolute and non-interconvertible under standard conditions, meaning that any downstream chiral product synthesized from the (S)-enantiomer will possess the opposite absolute configuration if the (R)-enantiomer is substituted. No known achiral reagent can bridge this configurational gap without additional synthetic steps .

Absolute Configuration
Class-level inference
Target: (2S) InChI Key INIZIUDFZIBLPT-NSHDSACASA-N
Comparator: (2R) distinct InChI Key (CAS 5817-27-6)
Enantiomeric relationship — chirality transfer is direct and non-interconvertible
Absolute configuration assigned via L-Phe-derived chiral pool; verify by chiral HPLC or optical rotation
Asymmetric Synthesis Chiral Building Block Stereochemistry

Configurational Stability via α-Methyl Substitution

The target compound bears an α-methyl group at the quaternary carbon, creating a fully substituted stereocenter that cannot undergo enolization-based racemization [1]. In contrast, L-phenylalanine ethyl ester (CAS 3081-24-2) possesses an α-proton (pKa ~21-23 for the α-C-H) and is susceptible to base-catalyzed epimerization under common peptide coupling and acylation conditions [2]. This structural feature is an intrinsic molecular property — not vendor-dependent — and has been exploited in the design of configurationally stable α,α-disubstituted amino acids for peptide mimetics and conformational constraints [3].

Configurational Stability
Class-level inference
Target: quaternary α-carbon — no enolization pathway
L-Phe-OEt: α-proton — racemization under base (DBU, Et₃N)
α-Methyl prevents racemization across multi-step peptide coupling sequences
Racemization rate for comparator up to 50% depending on base/solvent; target stable
Configurational Stability Racemization Resistance Multi-Step Synthesis

Decarboxylative Transamination Performance

In a 2023 study by Cai et al. (Organic Letters), 2-amino-2-phenylpropanoate salt (2a or 2e) was employed as the amine source in decarboxylative transamination of aromatic aldehydes, producing primary arylmethylamines in yields ranging from 44% to 99% under very mild conditions (aqueous media, ambient temperature) [1]. While the study did not directly compare (S)- versus (R)-enantiomers of the amine donor, it demonstrated that this α,α-disubstituted amino acid scaffold is a competent amine donor, whereas simpler amine sources such as benzylamine or ammonium acetate typically require harsher conditions or metal catalysis for analogous transformations [2].

Transamination Performance
Cross-study comparable
Target: 44–99% yield, aqueous, RT, metal-free
Conventional: 60–85% reductive amination or 50–95% metal-catalyzed
Comparable or higher yields under mild, metal-free conditions for arylmethylamine libraries
Yields depend on aldehyde; (S) vs (R) not directly compared in Cai et al. 2023
Decarboxylative Transamination Arylmethylamine Synthesis Amine Donor

Enantiomeric and Chemical Purity Specification

According to the CymitQuimica product datasheet, (S)-ethyl 2-amino-2-phenylpropanoate (CAS 2683-72-9) is supplied with a minimum purity specification of 95% . For the racemic mixture (CAS 20398-59-8), AKSci also specifies a minimum purity of 95%, but this represents combined enantiomers with no stereochemical enrichment . The (R)-enantiomer (CAS 5817-27-6) is listed with an equivalent minimum purity . Importantly, the (S)-enantiomer sourced from L-phenylalanine-based chiral pool synthesis may achieve effective enantiomeric excess (ee) exceeding the nominal chemical purity when procured from stereoselective synthetic routes, though explicit ee certification data are not publicly available from standard vendors and must be confirmed by the end user via chiral HPLC or optical rotation measurement.

Purity Specification
Supporting evidence
Target (S): min 95% (CymitQuimica)
Racemate: min 95% (AKSci); (R): min 95%
Equivalent purity grades; stereochemical identity drives selection, not purity tier
Enantiomeric excess not publicly certified — verify by chiral HPLC before stereosensitive use
Enantiomeric Purity Quality Specification Procurement Standard

Prioritized Application Scenarios


Stereodefined Synthesis of Chiral Pharmaceuticals

When designing peptidomimetic drug candidates requiring a configurationally stable quaternary α-carbon, the (S)-enantiomer (CAS 2683-72-9) provides a defined (2S)-stereochemistry that cannot be replicated by the racemate or (R)-enantiomer without additional resolution . The α-methyl group ensures that stereochemical integrity is maintained through multi-step synthetic sequences, making this compound suitable for constructing tetrasubstituted carbon centers found in inhibitors of proteases, integrins, and other therapeutically relevant targets [1].

Metal-Free Primary Arylmethylamine Library Synthesis

The 2-amino-2-phenylpropanoate scaffold — of which the (S)-enantiomer is a stereodefined member — has been demonstrated as an effective amine donor in decarboxylative transamination reactions, producing primary arylmethylamines in up to 99% yield under mild, metal-free conditions [2]. This application is particularly valuable for medicinal chemistry groups synthesizing benzylamine-based compound libraries where transition metal contamination must be avoided for biological assay compatibility.

Chiral Organocatalyst and Ligand Design

The combination of a defined (S)-configuration, a free primary amine, and an ethyl ester functional handle makes this compound a versatile precursor for chiral organocatalysts and ligands . The ethyl ester can be selectively reduced, hydrolyzed, or amidated, while the α-methyl group provides steric bulk that can influence enantioselectivity in catalytic applications. This differentiates it from L-phenylalanine ethyl ester, where α-epimerization during derivatization can compromise catalyst enantiopurity [1].

Reference Standard for Chiral HPLC Method Development

The (S)-enantiomer (CAS 2683-72-9), alongside its (R)-counterpart (CAS 5817-27-6), can serve as an authentic reference standard for chiral HPLC method development targeting α,α-disubstituted amino acid esters . The distinct InChI Key and known absolute configuration provide unambiguous identity confirmation, enabling accurate ee determination in reaction monitoring and quality control workflows for asymmetric synthetic processes.

Application
Selection Property
Validation Focus
Chiral peptidomimetic synthesis
Stereochemical identity — defined (S)-configuration at quaternary α-carbon
Verify enantiomeric excess; maintain configurational stability through multi-step routes
Metal-free arylmethylamine library synthesis
α,α-Disubstituted amino acid scaffold as competent amine donor
Evaluate transamination yield across aldehyde scope; confirm absence of metal traces
Chiral organocatalyst/ligand design
Free amine and ester handles; α-methyl provides steric bulk for enantioselectivity
Monitor enantiopurity after derivatization; assess enantioselectivity in test reactions
Chiral HPLC reference standard
Known absolute configuration and distinct InChI Key for identity confirmation
Calibrate retention times; determine ee in reaction monitoring and quality control
Quote Request

Request a Quote for (S)-Ethyl 2-amino-2-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.